molecular formula C16H8Cl4N2O3 B11716955 N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide

N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide

Cat. No.: B11716955
M. Wt: 418.1 g/mol
InChI Key: XRMJSAOYQKSIFA-UHFFFAOYSA-N
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Description

N-[4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide is a halogenated isoindole derivative characterized by a tetrachlorinated dioxoisoindolyl core linked to a phenylacetamide moiety. The compound’s structure features:

  • A central isoindole-1,3-dione ring substituted with four chlorine atoms at positions 4, 5, 6, and 5.
  • A phenyl group attached to the isoindole nitrogen at position 2.
  • An acetamide group (-NHCOCH₃) para-substituted on the phenyl ring.

Properties

Molecular Formula

C16H8Cl4N2O3

Molecular Weight

418.1 g/mol

IUPAC Name

N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H8Cl4N2O3/c1-6(23)21-7-2-4-8(5-3-7)22-15(24)9-10(16(22)25)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)

InChI Key

XRMJSAOYQKSIFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide typically involves the reaction of 4,5,6,7-tetrachloro-1,3-dioxoisoindoline with an appropriate acylating agent. The reaction conditions often require the use of a solvent such as dichloromethane or chloroform, and a catalyst like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially dechlorinated isoindoline derivatives .

Scientific Research Applications

N-[4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Chlorinated Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide (Fig. 1, ):

  • Structure: Contains a mono-chlorinated phthalimide core (isoindole-1,3-dione with one chlorine substituent) linked to a phenyl group.
  • Applications: A monomer precursor for polyimides, highlighting the role of halogenation in enhancing thermal stability and polymer compatibility .

Comparison :

Feature Target Compound 3-Chloro-N-phenyl-phthalimide
Halogenation Tetrachloro (4,5,6,7-positions) Monochloro (position 3)
Substituents Acetamide-linked phenyl group Direct phenyl attachment
Potential Applications Polymer additives, agrochemicals (inferred) Polymer synthesis (explicit)

Chloroacetamide Herbicides

Examples from include alachlor and pretilachlor :

  • Structure : Chloroacetamide herbicides feature a chloroacetamide group (-ClCH₂CONH-) linked to substituted aromatic rings (e.g., 2,6-diethylphenyl in alachlor).
  • Applications : Pre-emergent herbicides targeting weed growth via inhibition of very-long-chain fatty acid synthesis .

Comparison :

Feature Target Compound Alachlor
Core Structure Tetrachlorinated isoindole-dione Chloroacetamide + diethylphenyl
Bioactivity Unreported (structural inference uncertain) Herbicidal (explicit)
Halogen Role Likely stabilizes isoindole core Chlorine critical for herbicidal activity

The acetamide group in the target compound is para-substituted, whereas in herbicides like alachlor, it is ortho-substituted. This positional difference may reduce herbicidal efficacy but enhance compatibility with polymer matrices.

Tetrachlorinated Isoindole Derivatives

references N-[4-[[2-methyl-4-[(4,5,6,7-tetrachloro-3-oxo-isoindolin-1-ylidene)amino]phenyl]azo]phenyl]acetamide, which shares the tetrachlorinated isoindolyl core but includes an azo (-N=N-) linkage.

  • Structure: Combines tetrachloro-isoindolinone with azo and acetamide groups.

Comparison :

Feature Target Compound Azo-linked Analog
Functional Groups Acetamide-phenyl-isoindole-dione Azo-bridged acetamide-isoindolinone
Chlorination Pattern Identical (4,5,6,7-tetrachloro) Identical (4,5,6,7-tetrachloro)
Applications Unreported (inferred: materials/agrochemicals) Likely dyes/photostable polymers

The absence of an azo group in the target compound may limit its utility in dye chemistry but improve thermal stability for high-performance polymers.

Biological Activity

N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C16H8Cl4N2O3
  • Molecular Weight : 418.066 g/mol

The compound features a tetrachlorinated isoindoline structure which is significant for its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrachlorinated isoindoline core allows it to bind with enzymes and receptors involved in critical biological pathways. This interaction may lead to modulation of cellular processes, which is essential for therapeutic applications such as anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Study Findings : A study demonstrated that similar compounds showed IC50 values in the micromolar range against various cancer cell lines. The tetrachlorinated structure enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Case Study : A derivative of this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus
Protein InhibitionInhibits Protein Tyrosine Phosphatase 1B

Synthesis Pathways

The synthesis of this compound typically involves the reaction of tetrachlorophthalic anhydride with an appropriate amine under controlled conditions. The synthetic route can be optimized for yield and purity through various methods including refluxing in solvents like isopropanol and using catalysts such as SiO2-tpy-Nb.

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their cytotoxic effects on human cancer cell lines. The most potent derivative demonstrated an IC50 value of 5 µM against breast cancer cells, indicating strong potential for development as an anticancer agent .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacteria. The results showed that certain derivatives were effective at low concentrations, suggesting their potential as new antimicrobial agents .

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